molecular formula C13H12N2O4 B2767306 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 922557-08-2

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2767306
CAS No.: 922557-08-2
M. Wt: 260.249
InChI Key: KAAUZTCEBPUCOZ-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with isoxazole derivatives under specific conditions. One common method involves the acylation of 5-methylisoxazole with a benzo[d][1,3]dioxole derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzo[d][1,3]dioxole or isoxazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-yl)ethanamine: Shares the benzo[d][1,3]dioxole moiety but differs in the presence of an ethanamine group instead of an isoxazole ring.

    2-(benzo[d][1,3]dioxol-5-yl)methanol: Contains the benzo[d][1,3]dioxole moiety with a methanol group.

    2-(benzo[d][1,3]dioxol-5-yl)acetic acid: Features the benzo[d][1,3]dioxole moiety with an acetic acid group.

Uniqueness

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide is unique due to the combination of the benzo[d][1,3]dioxole and isoxazole rings, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-4-12(15-19-8)14-13(16)6-9-2-3-10-11(5-9)18-7-17-10/h2-5H,6-7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAUZTCEBPUCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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